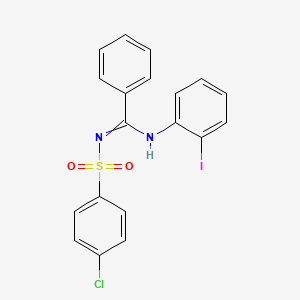

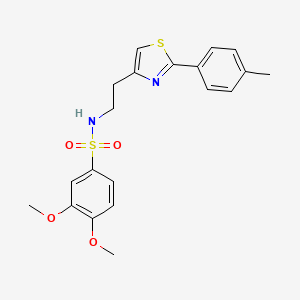

![molecular formula C19H14IN3OS B2763162 2-碘-N-(3-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺 CAS No. 921138-34-3](/img/structure/B2763162.png)

2-碘-N-(3-(3-甲基咪唑并[2,1-b]噻唑-6-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

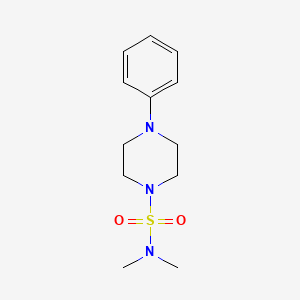

“2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a compound with the molecular formula C19H14IN3OS . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole derivatives often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The imidazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse and complex. They can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The reaction conditions, such as temperature, pressure, and the presence of catalysts, can significantly influence the reaction outcomes .科学研究应用

分子碘在合成中的应用

分子碘已被用于促进各种杂环化合物的合成,包括苯并咪唑和苯并噻唑,通过氧化环化。此过程涉及在环境温度下形成新的 C-N 和 S-N 键,表明了类似于您感兴趣的化合物合成或改性的潜在途径 (Gunaganti Naresh et al., 2014)。

抗癌和抗肿瘤活性

对苯并咪唑和苯并噻唑衍生物的研究显示出有希望的抗癌和抗肿瘤作用。这些化合物对各种癌细胞系表现出抑制活性,包括人结直肠癌、肝癌和卵巢癌细胞。该机制涉及抑制 Aurora A 激酶和 KSP,表明了潜在的治疗应用 (Amira S. Abd El‐All et al., 2015)。

抗菌特性

新型苯并咪唑衍生物已被合成并评估了其对多种细菌和真菌的抗菌活性。某些衍生物显示出显着的有效性,表明在开发新的抗菌剂中具有潜在的用途 (Ritchu Sethi et al., 2016)。

抗氧化特性

苯并咪唑衍生物也因其抗氧化特性而被探索,特别是在抑制肝脏中脂质过氧化方面。这表明可能在预防与氧化应激相关的损伤中发挥作用,这是许多疾病的一个因素 (C. Kuş et al., 2004)。

抑制过氧化物酶催化的碘化作用

硫酰胺(包括苯并噻唑衍生物)对过氧化物酶催化的碘化作用的抑制已被实验和理论研究。这项研究提供了对硫酰胺抗甲状腺活性的见解,这可能会对新治疗剂的设计产生影响 (G. J. Corban et al., 2011)。

作用机制

Target of Action

The primary target of the compound 2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of coenzyme A.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A. Coenzyme A is essential for fatty acid synthesis and degradation, pyruvate metabolism, and several other biochemical reactions. Therefore, the disruption of coenzyme A synthesis can have significant downstream effects on these metabolic pathways .

Pharmacokinetics

The compound has been designed and predicted in silico for its admet properties

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The most active derivative of this compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . This indicates that the compound has potent antimycobacterial activity.

未来方向

The future directions in the research of imidazole derivatives include the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Furthermore, conducting in vivo biochemical tests of effective amides can lead to researches in different fields of application .

属性

IUPAC Name |

2-iodo-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14IN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-5-4-6-14(9-13)21-18(24)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMICPFLTOLJNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14IN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

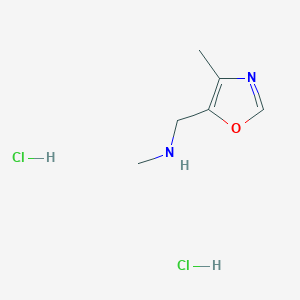

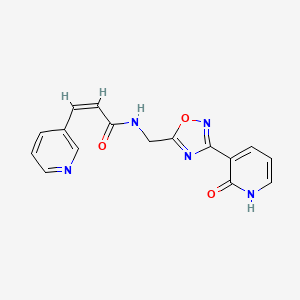

![2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2763087.png)

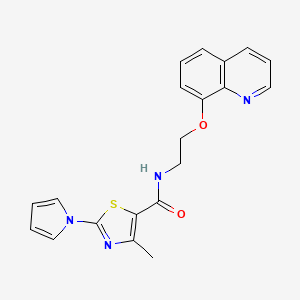

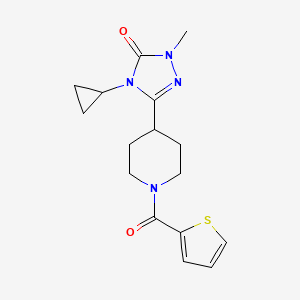

![2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2763098.png)

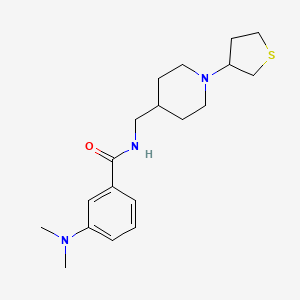

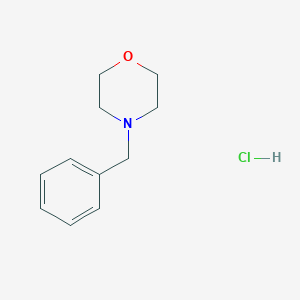

![2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2763101.png)